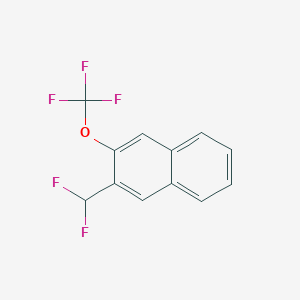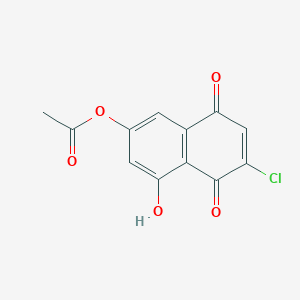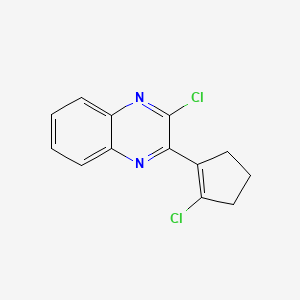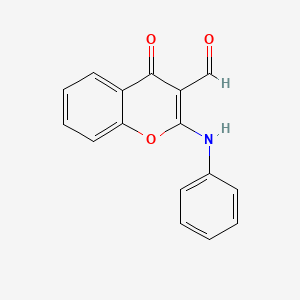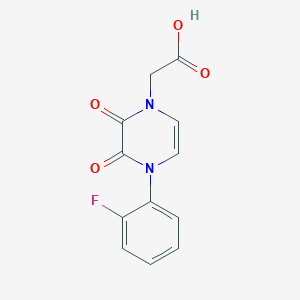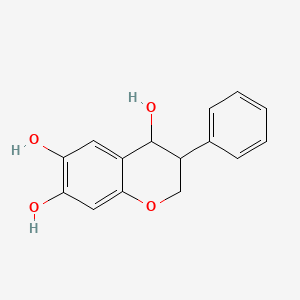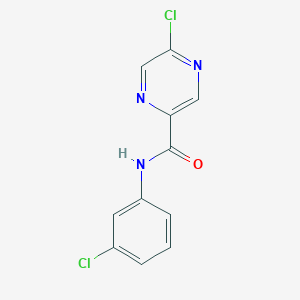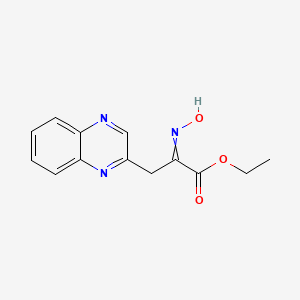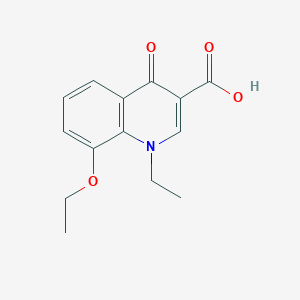![molecular formula C16H24OSi B11854806 1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one CAS No. 922731-32-6](/img/structure/B11854806.png)
1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone is an organic compound characterized by its unique structure, which includes a trimethylsilyl group and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with corresponding organylselenolates and sodium selenide. This reaction is efficient and selective, producing the desired compound under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenyl ring provides a platform for further functionalization and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyloxytrimethylsilane: Similar in structure, containing a trimethylsilyl group and an alkyne.
Trimethylsilylprop-2-yn-1-yl selenides: Contains a trimethylsilyl group and a selenide moiety.
Uniqueness
1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone is unique due to its combination of a trimethylsilyl group and a phenyl ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
922731-32-6 |
|---|---|
Molekularformel |
C16H24OSi |
Molekulargewicht |
260.45 g/mol |
IUPAC-Name |
1-[2-prop-1-en-2-yl-6-(2-trimethylsilylethyl)phenyl]ethanone |
InChI |
InChI=1S/C16H24OSi/c1-12(2)15-9-7-8-14(16(15)13(3)17)10-11-18(4,5)6/h7-9H,1,10-11H2,2-6H3 |
InChI-Schlüssel |
COUORYYBFNKYJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=CC(=C1C(=O)C)CC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



